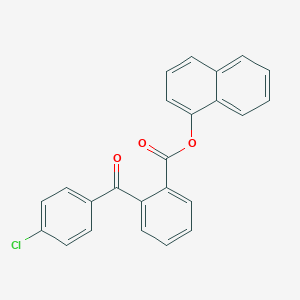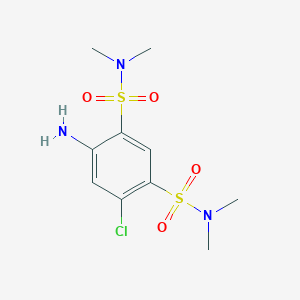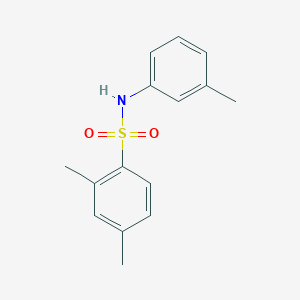![molecular formula C6H8N2O B281803 N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine, commonly known as MPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPN is a stable and highly reactive compound that has been found to have a wide range of biochemical and physiological effects. In
科学的研究の応用
MPN has been found to have various scientific research applications due to its unique properties. One of the most significant applications of MPN is its use in the synthesis of nitroxyl (HNO) donors. HNO is a potent vasodilator and has been found to have therapeutic potential in the treatment of heart failure and other cardiovascular diseases. MPN has also been used as a reagent in the synthesis of various organic compounds, including nitrones and oximes.
作用機序
The mechanism of action of MPN is not fully understood, but it is believed to involve the formation of a stable nitroxyl radical. This radical can then react with various biological molecules, including proteins and lipids, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
MPN has been found to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. MPN has also been found to have neuroprotective effects, and it has been suggested that it may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using MPN in lab experiments is its stability and ease of synthesis. MPN can be easily synthesized in a laboratory setting, and it is a relatively stable compound that can be stored for extended periods. However, one of the main limitations of using MPN in lab experiments is its reactivity. MPN is a highly reactive compound, and it can react with various biological molecules, leading to potential interference with experimental results.
将来の方向性
There are many potential future directions for research involving MPN. One potential direction is the development of new HNO donors for the treatment of cardiovascular diseases. Another potential direction is the exploration of MPN's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MPN and its potential interactions with biological molecules.
合成法
The synthesis of MPN involves the reaction of N-methylhydroxylamine and pyrrole-2-carbaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, and the resulting product is purified through column chromatography. The synthesis of MPN is relatively straightforward and can be carried out in a laboratory setting.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-8(9)5-6-3-2-4-7-6/h2-5,9H,1H3/b6-5+ |
InChIキー |
DZFUULIPAYGEOA-AATRIKPKSA-N |
異性体SMILES |
CN(/C=C/1\C=CC=N1)O |
SMILES |
CN(C=C1C=CC=N1)O |
正規SMILES |
CN(C=C1C=CC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)



![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)

![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)
![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)